2,2-dimethyltetrahydro-2H-pyran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCNRARJXVLHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396728 | |
| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25850-22-0 | |
| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyltetrahydro 2h Pyran 4 Amine
Strategies for the Preparation of the 2,2-Dimethyltetrahydro-2H-pyran-4-amine Core
The synthesis of the this compound core is a critical first step for its application in further chemical synthesis. Various methods have been developed to construct this heterocyclic system, with a focus on efficiency and stereochemical control.
Reductive Amination Approaches Utilizing 2,2-Dimethyltetrahydro-2H-pyran-4-one
A prevalent and direct method for the synthesis of this compound involves the reductive amination of the corresponding ketone, 2,2-dimethyltetrahydro-2H-pyran-4-one. scbt.comnih.gov This two-step, one-pot process typically begins with the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. Subsequent reduction of this intermediate yields the target amine. nih.gov
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of a CuAlOx catalyst derived from layered double hydroxide (B78521) has been reported for the reduction of imines in a flow reactor, offering a continuous and efficient process. nih.gov
Below is a table summarizing typical conditions for the reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one.
| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| NH₃/NH₄Cl | NaBH₃CN | Methanol | 25 | 75-85 |
| NH₃ | H₂/Pd-C | Ethanol | 50 | 80-90 |
| NH₂OH·HCl | NaBH₄ | Methanol | 0-25 | 70-80 |
This data is illustrative and compiled from general reductive amination procedures.
Stereoselective Synthesis of Enantiopure this compound Derivatives
Access to enantiomerically pure forms of this compound is crucial for the development of chiral drugs and materials. Stereoselective synthesis often involves the use of chiral auxiliaries, asymmetric catalysts, or resolution of racemic mixtures.
One strategy involves the asymmetric reduction of the precursor ketone, 2,2-dimethyltetrahydro-2H-pyran-4-one, to a chiral alcohol. This can be achieved using chiral reducing agents or enzymatic catalysis. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection.
Another approach is the stereoselective ring-expansion of monocyclopropanated furans. nih.gov This metal-free method utilizes a Brønsted-acid-mediated rearrangement to produce highly functionalized dihydro-2H-pyran derivatives, which can be further elaborated to the desired amine. nih.gov Additionally, asymmetric pyran annulation reactions can be employed to construct the tetrahydropyran (B127337) ring with defined stereocenters. nih.gov
Functionalization and Derivatization of the this compound Moiety
The primary amine group of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Amide Bond Formation with Carboxylic Acids and Related Reagents
The formation of an amide bond is a fundamental transformation in organic synthesis. luxembourg-bio.comyoutube.com The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides provides a straightforward route to a variety of N-acylated derivatives. nih.gov
Direct condensation of the amine with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) or uronium salts. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which readily reacts with the amine. nih.gov The use of titanium tetrachloride (TiCl₄) has also been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov
The table below illustrates various coupling agents and their typical reaction conditions for amide bond formation.
| Carboxylic Acid Derivative | Coupling Agent/Method | Solvent | Temperature (°C) |
| Carboxylic Acid | DCC | Dichloromethane | 0-25 |
| Carboxylic Acid | HATU/DIPEA | Dimethylformamide | 25 |
| Acyl Chloride | Pyridine | Dichloromethane | 0-25 |
| Carboxylic Acid | TiCl₄ | Pyridine | 85 |
This data is illustrative and compiled from general amide bond formation procedures.
Alkylation and Acylation Reactions for N-Substitution
N-alkylation and N-acylation reactions provide access to secondary and tertiary amines, as well as amides and sulfonamides, respectively. Alkylation can be achieved by reacting this compound with alkyl halides or by reductive amination with aldehydes or ketones. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. These reactions expand the chemical space accessible from the parent amine.
Diversification via Reductive Alkylation and Other C-N Bond Formations
Reductive alkylation, also known as reductive amination, is a powerful method for introducing alkyl groups onto the nitrogen atom of this compound. This reaction involves the initial formation of an imine or enamine by condensation with an aldehyde or ketone, followed by in situ reduction. This one-pot procedure is highly efficient for the synthesis of N-substituted derivatives.
Other C-N bond-forming reactions, such as the Buchwald-Hartwig amination, can be employed to couple the amine with aryl halides or triflates, leading to the formation of N-aryl derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the N-aryl motif in bioactive molecules.
Integration of the this compound Moiety into Complex Molecular Architectures
The primary amine functionality of this compound is a key handle for its conjugation to other molecular systems. Established synthetic protocols can be adapted to utilize this amine as a nucleophile or as a foundational element in the construction of new heterocyclic rings, leading to novel and complex molecular architectures.
The indole (B1671886) nucleus is a privileged structure in numerous natural products and pharmaceutical agents. researchgate.net The synthesis of indole-fused systems often relies on classical methods like the Fischer, Bischler, or Larock syntheses, which can be adapted to incorporate the this compound unit. nih.gov
A viable strategy involves a variation of the Fischer indole synthesis. This process would begin with the conversion of this compound into its corresponding hydrazine (B178648) derivative. The subsequent condensation of this hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization, would yield an indole ring system where the tetrahydropyran moiety is attached at the indole nitrogen or as part of a more complex fused architecture. Multicomponent reactions (MCRs) that assemble indole rings from simple precursors also offer a pathway for incorporating the amine, creating molecular complexity in a single step. researchgate.net
| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate/Product |
|---|---|---|---|---|
| 1 | This compound | Sodium nitrite, HCl | Diazotization & Reduction | (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine |
| 2 | (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine | Cyclohexanone | Condensation | Hydrazone intermediate |
| 3 | Hydrazone intermediate | Polyphosphoric acid (PPA) or ZnCl₂ | Cyclization & Aromatization | Tetrahydrocarbazole derivative |
Quinoline (B57606) scaffolds are integral to a wide range of biologically active compounds. researchgate.netnih.gov The primary amine of this compound can be readily incorporated into quinoline systems through several synthetic routes. One common method is the condensation of the amine with a pre-functionalized quinoline, such as a quinoline-carbaldehyde derivative. nih.gov For example, the Kabachnik–Fields reaction, a one-pot, three-component synthesis, can be employed by reacting a 2-oxo-quinoline 3-carbaldehyde, a dialkyl phosphite, and this compound to produce novel α-aminophosphonates tethered to a quinoline core. nih.govrsc.org
Another approach involves building the quinoline ring itself using the amine as a key component, for instance, in metal-free syntheses that react aryl amines with acetylenedicarboxylates. rsc.org Adapting such a method would involve using an aniline (B41778) derivative of the title compound to construct the quinoline core directly.
| Quinoline Precursor | Amine Component | Reaction Type | Resulting Conjugate Structure |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | This compound | Nucleophilic Aromatic Substitution & Imine Formation | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2-chloroquinolin-3-yl)methanimine |
| Quinoline-4-carboxylic acid | This compound | Amide Coupling (e.g., using DCC/HOBt) | N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinoline-4-carboxamide |
| 6-Bromo-2-methylquinoline | This compound | Buchwald-Hartwig Amination | 6-((2,2-dimethyltetrahydro-2H-pyran-4-yl)amino)-2-methylquinoline |
Propane-1,3-diamine and its derivatives are versatile linkers in coordination chemistry and materials science. wikipedia.org Creating a hybrid structure that combines this diamine backbone with the this compound moiety can be achieved through standard organic transformations. A straightforward method is the alkylation of this compound with a suitable three-carbon electrophile bearing a protected amine. For example, reaction with N-Boc-3-bromopropylamine followed by deprotection of the Boc group would yield the desired N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propane-1,3-diamine.
Alternatively, reductive amination provides a high-yield pathway. Condensation of the pyran amine with a protected amino-aldehyde, such as 3-(tert-butoxycarbonylamino)propanal, would form an intermediate imine, which upon reduction with a hydride reagent (e.g., sodium borohydride) and subsequent deprotection, affords the final diamine product.
| Strategy | Reactant 1 | Reactant 2 | Key Steps | Final Product |
|---|---|---|---|---|
| Alkylation | This compound | N-Boc-3-bromopropylamine | 1. Nucleophilic substitution 2. Acidic deprotection of Boc group | N¹-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propane-1,3-diamine |
| Reductive Amination | This compound | 3-(tert-butoxycarbonylamino)propanal | 1. Imine formation 2. Reduction (e.g., NaBH₄) 3. Acidic deprotection | N¹-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propane-1,3-diamine |
Advanced Synthetic Strategies and Catalytic Approaches
To further expand the chemical space accessible from this compound, advanced catalytic methods are employed. These strategies enable the formation of complex bonds and the selective modification of the core structure under mild conditions.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net The primary amine of this compound is an excellent substrate for palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org This reaction allows for the coupling of the amine with a wide array of aryl or heteroaryl halides and triflates. Such methods are highly valued in the pharmaceutical industry for generating libraries of N-aryl derivatives for structure-activity relationship studies. dntb.gov.ua The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically demanding coupling partners.
| Aryl Halide | Catalyst System (Example) | Base | Solvent | Expected Product |
|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N-(p-tolyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine |
| 2-Chloropyridine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | N-(pyridin-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-amine |
| 1-Iodonaphthalene | CuI / L-proline | K₂CO₃ | DMSO | N-(naphthalen-1-yl)-2,2-dimethyltetrahydro-2H-pyran-4-amine |
While derivatization of the amine group is straightforward, selective functionalization of the saturated tetrahydropyran (THP) ring presents a greater synthetic challenge. The C-H bonds of the THP ring are generally unreactive. However, modern synthetic methods offer potential solutions for achieving chemo- and regioselectivity.
One strategy is directed metalation, where a coordinating group directs a strong base (like an organolithium reagent) to deprotonate a specific C-H bond. While the amine itself is not an ideal directing group, it can be converted into a more effective one, such as a pivalamide. Another approach involves α-lithiation, targeting the positions adjacent to the ring oxygen. Research has shown that α-lithiation and subsequent electrophilic trapping can be achieved on substituted THP rings, offering a route to functionalization at the C2 or C6 positions. researchgate.net However, the gem-dimethyl group at the C2 position in the title compound would sterically hinder this approach at C2, potentially favoring functionalization at C6. Stereoselectivity in such reactions would be a key consideration, as the introduction of a new substituent could generate diastereomers.
| Strategy | Target Position | Required Modification | Potential Reagents | Possible Functionalization |
|---|---|---|---|---|
| α-Lithiation | C6 | None (direct deprotonation) | 1. s-BuLi/TMEDA 2. Electrophile (e.g., MeI, TMSCl) | Alkylation, Silylation |
| Directed Metalation | C3 or C5 | Conversion of amine to a directing group (e.g., amide) | 1. n-BuLi 2. Electrophile | Halogenation, Carboxylation |
| Radical C-H Functionalization | Various (less selective) | None | Photocatalyst, Radical initiator (e.g., DTBP) | Arylation, Alkylation |
Biological Activities and Pharmacological Relevance of 2,2 Dimethyltetrahydro 2h Pyran 4 Amine Derivatives
Investigation of Antimicrobial Properties Exhibited by 2,2-Dimethyltetrahydro-2H-pyran-4-amine Derivatives
The pyran ring is a core structural unit in many natural and synthetic compounds that exhibit significant biological activities, including antimicrobial effects. Derivatives of 4H-pyrans have been investigated for their potential as antibacterial and antifungal agents. Research into this class of compounds has demonstrated a spectrum of activity against various pathogens.
Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties, making them candidates for further exploration in medicinal chemistry. The broader class of pyran derivatives has shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives have been tested against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and several Candida species, with some compounds showing notable activity. This antimicrobial effect is sometimes attributed to the chelation of metal ions, such as iron, which are essential for the growth of some pathogens.
| Compound Class | Tested Against | Observed Activity |
|---|---|---|
| Spiro-4H-pyran Derivatives | Staphylococcus aureus, Streptococcus pyogenes | One derivative containing indole (B1671886) and cytosine rings showed good antibacterial effects against clinical isolates. |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives | S. aureus, E. faecalis, E. coli, Candida krusei | A specific derivative exhibited higher antibacterial and antifungal activity compared to other synthesized compounds in the series. |
| 2-Amino-4H-pyran Derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Derivatives were tested for biological activity against these pathogenic bacteria. |
Evaluation of Anticancer Activity in Preclinical Cellular Models
Derivatives of this compound have emerged as subjects of interest in oncology research due to their potential to interfere with key pathways that regulate cancer cell proliferation and survival.
The Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex containing the F-box protein S-phase kinase-associated protein 2 (SKP2) is a critical regulator of cell cycle progression. researchgate.net The SCFSKP2 complex targets various regulatory proteins for degradation by the proteasome. researchgate.net Overexpression of SKP2 is common in many human cancers and is often correlated with poor prognosis, establishing it as a promising target for cancer therapy. nih.govnih.gov
Research has identified that a specific tetrahydropyran (B127337) derivative, 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline, was reported to disrupt the SCFSKP2 E3 ligase complex. researchgate.net By inhibiting this complex, such molecules can prevent the degradation of key tumor suppressor proteins. nih.gov The development of small-molecule inhibitors that selectively target SCFSKP2 is considered a viable strategy for cancer treatment, potentially offering enhanced specificity over broader-acting proteasome inhibitors. nih.gov
A primary substrate of the SCFSKP2 E3 ligase is the cyclin-dependent kinase (CDK) inhibitor p27Kip1. researchgate.netnih.gov The p27 protein is a crucial tumor suppressor that halts cell cycle progression; its degradation is necessary for cells to move from the G1 to the S phase. nih.govnih.gov In many cancers, elevated SKP2 activity leads to low levels of p27, which in turn promotes uncontrolled cell proliferation. nih.gov
Small-molecule inhibitors designed to block SCFSKP2 activity function by preventing the ubiquitination and subsequent degradation of p27. nih.govnih.gov Studies involving analogues of the this compound scaffold have demonstrated enantioselective inhibition of p27 degradation in cell-based assays that serve as reporters for SKP2 activity. researchgate.net This stabilization of p27 restores a key checkpoint in the cell cycle, leading to an arrest in cell division. nih.gov In various cancer cell lines, treatment with SKP2 inhibitors has been shown to induce p27 accumulation and promote cell-type-specific blocks in the G1 or G2/M phases of the cell cycle. nih.gov
The direct consequence of inhibiting SCFSKP2 and stabilizing p27 is the suppression of cancer cell growth. Preclinical studies have evaluated the growth-inhibitory activities of tetrahydropyran derivatives in various cancer cell lines. For example, structure-activity relationship studies for a series of tetrahydropyrans, including a derivative of this compound, were conducted by measuring their growth-inhibitory effects in HeLa (cervical cancer) cells. researchgate.net
The therapeutic potential of this approach has been demonstrated in models of osteosarcoma, where genetic loss of SKP2 significantly delayed tumorigenesis and improved survival. nih.gov Furthermore, small-molecule inhibitors of SKP2 have been shown to exhibit anti-tumor activities in vivo and in organoid models, underscoring the potential of this class of compounds, including tetrahydropyran-amine derivatives, as anticancer agents. nih.gov
| Compound Type | Mechanism of Action | Effect on Cancer Cells | Cell Line Example |
|---|---|---|---|
| Tetrahydropyran Derivatives | Disruption of SCFSKP2 E3 ligase complex. researchgate.net | Inhibition of cell growth. researchgate.net | HeLa. researchgate.net |
| General Small-Molecule SKP2 Inhibitors | Inhibition of SKP2-mediated p27 degradation. nih.govnih.gov | Induction of p27 accumulation, cell cycle arrest (G1 or G2/M phase). nih.gov | Metastatic Melanoma. nih.gov |
| SKP2 Inhibitors (C1, Penvenodistat) | Targeted inhibition of SCFSKP2. nih.gov | Suppression of cell viability in tumor cells and organoids. nih.gov | Osteosarcoma. nih.gov |
Exploration of Neuroprotective Potential of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide
The pyran scaffold is a component of many heterocyclic compounds that have been investigated for neuroprotective properties. nih.gov These investigations often focus on complex multifactorial neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The potential mechanisms for neuroprotection by various pyran-containing molecules include antioxidant effects and the inhibition of enzymes involved in the pathological processes of neurodegeneration. nih.govmdpi.com
While the broader class of pyran-based compounds has attracted scientific attention for potential neuroprotective effects, specific preclinical studies evaluating the neuroprotective activity of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-2-carboxamide are not extensively documented in the available literature. Further research is required to determine if this specific derivative exhibits significant activity in models of oxidative stress or neurotoxicity. mdpi.com
Antimalarial Activity of Novel Quinolines Featuring the this compound Unit
The 4-aminoquinoline (B48711) scaffold is the basis for some of the most important antimalarial drugs, including chloroquine (B1663885). mdpi.com A primary strategy in the development of new antimalarial agents is the chemical modification of this core structure to overcome widespread drug resistance. mdpi.comnih.gov The side chain attached to the 4-amino position of the quinoline (B57606) ring is a critical determinant of antimalarial activity and is a frequent target for synthetic modification. nih.gov
The concept of creating hybrid molecules by incorporating novel amine-containing side chains, such as the this compound unit, onto the quinoline core represents a rational approach to drug design. This strategy aims to develop compounds that may have improved efficacy against resistant strains of Plasmodium falciparum. nih.gov While numerous quinoline derivatives with various heterocyclic side chains have been synthesized and evaluated, specific studies detailing the synthesis and antimalarial efficacy of quinolines featuring the this compound unit are not widely reported in the current body of scientific literature. This area remains an open field for the potential discovery of new and effective antimalarial drug candidates.
Inhibitory Activity Against Beta-Secretase 1 (BACE1) with this compound Containing Ligands
There is currently no publicly available research detailing the synthesis or evaluation of this compound derivatives as inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. While the broader class of tetrahydropyran-containing molecules has been explored in the context of BACE1 inhibition, one study noted that a simplified, unsubstituted tetrahydropyran analogue was inactive. nih.gov Another study focused on a different scaffold, tetrahydrobenzo[b]pyran derivatives, and reported some inhibitory activity against BACE1. nih.gov However, these findings are not directly applicable to the specific 2,2-dimethyl substituted scaffold. Without dedicated studies, it is not possible to present any data on the structure-activity relationships or inhibitory potency of this particular class of compounds against BACE1.
Broad-Spectrum Biological Screening and Identification of Novel Bioactivities for Derivatives
Comprehensive biological screening data for derivatives of this compound are not available in peer-reviewed literature. While some commercial chemical suppliers suggest potential antimicrobial and neuroprotective effects for the parent compound, these claims are not substantiated by detailed research findings. smolecule.com Studies on other related heterocyclic compounds, such as 4-aminopiperidines and various pyran derivatives, have shown a range of biological activities including antifungal and anticancer properties. mdpi.com However, this information cannot be extrapolated to the derivatives of this compound without specific experimental evidence.
Elucidation of Mechanism of Action for Biologically Active this compound Derivatives
The elucidation of a compound's mechanism of action is contingent upon the prior identification of its biological activity. Given the absence of confirmed and characterized biological targets for derivatives of this compound, no studies on their specific mechanisms of action have been published. General mechanisms of BACE1 inhibition, such as the interaction with catalytic aspartate residues, are well-documented for other classes of inhibitors but cannot be specifically attributed to this compound series without relevant data. frontiersin.orgsemanticscholar.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the 2,2-Dimethyltetrahydro-2H-pyran-4-amine Scaffold and Its Direct Derivatives
Systematic modifications of the core this compound structure are fundamental to elucidating the key features required for biological activity. These modifications typically involve altering substituents on the amine or the pyran ring and exploring the compound's stereochemical properties.
The biological profile of derivatives of this compound can be significantly altered by the introduction of various substituents. The primary amine at the C4 position is a common site for modification, allowing for the attachment of a wide range of functional groups that can modulate a compound's physicochemical properties and its interaction with biological targets.
General principles observed in related heterocyclic amine scaffolds suggest that the nature of the substituent on the nitrogen atom plays a critical role in determining activity. For instance, in many classes of bioactive compounds, converting the primary amine to a secondary or tertiary amine by adding small alkyl groups can influence properties such as lipophilicity, basicity (pKa), and hydrogen bonding capacity. These changes, in turn, affect target binding, membrane permeability, and metabolic stability.
In the context of antimicrobial activity, a common feature for amine-containing scaffolds, the introduction of electron-withdrawing groups on aromatic rings attached to the amine can enhance potency. For example, studies on various 4H-pyran derivatives have shown that the presence of chloro or nitro groups on a phenyl ring substituent can lead to better activity against Mycobacterium. This suggests that N-aryl derivatives of this compound bearing such groups could exhibit enhanced antimicrobial properties.
Conversely, for applications such as anticancer agents, increasing the bulk and lipophilicity at certain positions can be beneficial. In studies of 4-amino-2H-pyran-2-one analogs, derivatives with larger aromatic groups (like phenyl or styryl) or cyclic alkyl groups at the C6 position of the pyran ring displayed significant cytotoxic activity against human tumor cell lines. While this modification is on the pyran ring rather than the amine, it highlights a recurring theme: the size and nature of substituents are key determinants of potency and can be tailored for specific therapeutic targets.
The table below summarizes hypothetical SAR trends for N-substituted derivatives based on established principles from related heterocyclic compounds.
| Substituent (R) on Amine | Potential Impact on Properties | Predicted Effect on Biological Activity |
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Increases lipophilicity, slightly alters basicity. | May improve cell penetration; effect on target binding is target-dependent. |
| Benzyl | Significantly increases lipophilicity and steric bulk. | Could enhance binding through hydrophobic interactions. |
| Aryl (e.g., -C₆H₅) | Increases rigidity and potential for π-π stacking. | Activity is highly dependent on the target's binding pocket. |
| Aryl with EWG (e.g., -C₆H₄Cl) | Modulates electronic properties, increases lipophilicity. | Often enhances antimicrobial or anticancer activity. |
| Aryl with EDG (e.g., -C₆H₄OCH₃) | Modulates electronic properties, can affect metabolism. | Can either increase or decrease activity depending on the specific interaction. |
This table is illustrative and based on general SAR principles for bioactive amines; specific results would require experimental validation for the this compound scaffold.
Stereochemistry is a critical factor in molecular recognition, and the pharmacological profiles of chiral molecules can be highly dependent on their three-dimensional arrangement. The this compound scaffold can exist as stereoisomers, and the relative orientation of the amine group (axial vs. equatorial) in the chair conformation of the pyran ring can lead to cis and trans diastereomers if another substituent is present.
The spatial orientation of the amino group dictates how the molecule can interact with the often-chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. One stereoisomer may fit perfectly into a binding site, leading to a potent biological response, while another may fit poorly or not at all, resulting in reduced activity or even a different pharmacological effect.
For instance, studies on transaminase enzymes have demonstrated their ability to selectively act on one diastereomer over another. In research involving trans-4-substituted cyclohexane-1-amines (a structurally similar carbocyclic analog), specific transaminases were used to selectively deaminate the cis-isomer from a diastereomeric mixture, yielding highly pure trans-amine. mdpi.com This highlights that enzymes can distinguish between these subtle geometric differences. Such selectivity is fundamental to pharmacology, where the desired therapeutic effect often resides in a single stereoisomer, while the other may be inactive or contribute to side effects.
The Karplus equation, which relates the vicinal coupling constant (³J) in NMR spectroscopy to the dihedral angle between adjacent protons, is a powerful tool for determining the relative configuration of such cyclic compounds. nih.gov For substituted tetrahydropyran (B127337) rings, the ³J value between protons at C3 and C4 can help distinguish between cis and trans isomers, as the dihedral angles, and thus the coupling constants, differ depending on whether the substituents are axial or equatorial. nih.gov
The table below illustrates the potential differences in pharmacological profiles between stereoisomers.
| Property | Isomer A (e.g., trans) | Isomer B (e.g., cis) | Reason for Difference |
| Binding Affinity | High | Low | Isomer A has the optimal spatial arrangement of functional groups for interacting with the target's binding site. |
| Pharmacological Effect | Agonist | Antagonist | The two isomers stabilize different conformations of the receptor, leading to opposite functional outcomes. |
| Metabolic Stability | High | Low | Metabolic enzymes may selectively recognize and process one isomer more rapidly than the other. |
| Toxicity | Low | High | The toxic effect may be mediated by a secondary target with which only Isomer B interacts effectively. |
This table presents generalized principles of stereopharmacology. The specific activities of the stereoisomers of this compound derivatives have not been extensively reported in the available literature and would require empirical investigation.
SAR Analysis within Complex Molecular Architectures Containing the this compound Moiety
The this compound moiety is often incorporated into larger, more complex molecules to serve as a key pharmacophoric element or to modulate physicochemical properties. Its defined stereochemistry and the presence of a basic nitrogen atom make it an attractive component for scaffolds targeting a range of diseases.
The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects. chula.ac.thresearchgate.net While specific studies conjugating indole directly to the this compound moiety are not widely reported, the principles of indole SAR can inform the design of such hybrids.
In many bioactive indole derivatives, functional groups are attached at the N1, C2, C3, or C5 positions. The this compound moiety could be linked, for example, via an amide or amine linkage at one of these positions. The tetrahydropyran ring would serve as a bulky, three-dimensional, and relatively rigid substituent, while the amine could act as a hydrogen bond donor/acceptor or as a basic center to facilitate salt formation and improve solubility.
Key SAR insights from general indole chemistry that would be relevant for such hybrids include:
Position of Substitution: The biological activity of indole derivatives is highly dependent on the point of attachment of substituents. For example, in many anticancer agents, substitution at the C3 position is critical for activity.
Nature of the Linker: If the tetrahydropyran amine is connected via a linker (e.g., an alkyl chain or an amide bond), the length and flexibility of this linker would be crucial for correctly positioning the moiety within the target's binding site.
Electronic Effects: Substituents on the indole ring (e.g., halogens at C5 or C6) can modulate the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability.
The quinoline (B57606) ring is the cornerstone of several major antimalarial drugs, including chloroquine (B1663885) and primaquine (B1584692). slideshare.netwho.int The SAR of these compounds is well-established and provides a clear framework for designing new derivatives. The this compound moiety can be envisioned as a replacement for the terminal amine side chains present in classical quinoline antimalarials.
4-Aminoquinoline (B48711) Pharmacophore: The essential pharmacophore for chloroquine-type antimalarials includes:
A 7-chloroquinoline (B30040) ring: The chlorine atom at position 7 is critical for activity. Replacing it often leads to a significant loss of potency. slideshare.net
A flexible diamine linker at C4: A short alkyl chain (typically 2 to 4 carbons) connecting the quinoline C4-amine to a terminal basic amine is optimal. nih.gov
A terminal basic amine: This group is believed to be crucial for accumulating the drug in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action.
Incorporating the this compound as the terminal amine would introduce a bulky, alicyclic structure. This could influence activity by:
Modulating Basicity: The pKa of the amine would affect the rate of protonation and accumulation in the parasite vacuole.
Altering Lipophilicity: The gem-dimethyl groups and the tetrahydropyran ring would increase the lipophilicity of the side chain, potentially impacting cell membrane permeability and interactions with efflux pumps responsible for drug resistance.
Introducing Steric Hindrance: The bulky nature of the scaffold could either enhance binding by occupying a specific hydrophobic pocket or hinder it if the pocket is too small. It might also provide a degree of metabolic stability by sterically shielding the amine.
The table below outlines key features of the 4-aminoquinoline pharmacophore and the potential role of the specified moiety.
| Pharmacophore Feature | General Requirement for Activity | Role of this compound Moiety |
| Quinoline Core | 7-Chloro substitution is optimal. | Not part of the moiety, but essential for the conjugate. |
| C4-Linker | Flexible alkyl chain (2-4 carbons). | Would connect the quinoline nitrogen to the moiety's amine. |
| Terminal Amine | Must be basic (protonatable). | The amine group on the pyran ring serves as this basic center. |
| Terminal Group Structure | Often a simple dialkylamine. | Provides a bulky, lipophilic, and rigid cyclic structure that could influence resistance evasion and target interaction. |
8-Aminoquinoline Pharmacophore: For 8-aminoquinolines like primaquine, which target different stages of the parasite life cycle, the SAR is distinct. A 6-methoxy group on the quinoline ring is known to enhance activity. who.int The side chain at C8 is also critical, and replacing the simple diamine of primaquine with the this compound moiety would be a rational design strategy to explore new chemical space and potentially alter the drug's efficacy and safety profile.
When the this compound moiety is part of a larger molecule that contains a second amine group, the region connecting these two nitrogen atoms—the linker—plays a pivotal role in determining biological function. Linkerology, the study of linker design, is a critical aspect of developing bifunctional molecules, including PROTACs and other targeted therapies. enamine.net
The key properties of a linker that can be optimized include:
Length: The distance between the two amine groups is often critical. In a study of various diamines and their ability to inhibit cell growth, activity was highly dependent on the separation between the two amino groups. For instance, 1,6-hexanediamine (B7767898) was effective, suggesting an optimal spatial distance for interacting with the biological target (in that case, inducing antizyme). nih.gov In antimalarial quinolines, linker length also modulates activity, with chains of 2 to 4 carbons often being optimal. mdpi.com
Flexibility/Rigidity: Flexible linkers (e.g., simple alkyl chains) allow the molecule to adopt multiple conformations, which can be advantageous for finding an optimal binding pose. However, rigid linkers (containing rings or double/triple bonds) can pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity. enamine.net
Polarity: Incorporating heteroatoms like oxygen (e.g., in PEG-like linkers) can increase the linker's polarity. This can improve aqueous solubility, alter cell permeability, and prevent the molecule from binding nonspecifically to hydrophobic surfaces.
In designing a diamine derivative containing the this compound scaffold, one might link its primary amine to another pharmacophore that also contains an amine. The optimization of the connecting linker would be a key step in drug development. For example, a series of compounds could be synthesized where the linker is systematically varied from a short, rigid unit to a long, flexible, and polar chain to probe the structural requirements of the target protein.
The table below summarizes linker optimization strategies for such diamine derivatives.
| Linker Property | Modification Strategy | Desired Functional Outcome |
| Length | Systematically vary the number of methylene (B1212753) (-CH₂-) units (e.g., n=2 to n=8). | Determine the optimal distance between the two pharmacophores for target engagement. |
| Rigidity | Introduce cyclic structures (e.g., cyclohexyl, phenyl) or unsaturated bonds (alkenes, alkynes) into the chain. | Lock the molecule into a more active conformation; improve selectivity. |
| Polarity | Incorporate ether (-O-) or amide (-CONH-) functionalities. | Enhance solubility and pharmacokinetic properties; introduce new hydrogen bonding opportunities. |
Rational Design Principles for Enhanced Target Binding and Selectivity based on SAR Data
The rational design of novel therapeutic agents based on the this compound scaffold is guided by a deep understanding of its structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a compound alters its biological activity, providing crucial insights for optimizing target binding and selectivity. nih.gov By systematically altering different parts of the molecule, researchers can identify the key structural features essential for its desired pharmacological effect and eliminate those that cause adverse effects. nih.govrsc.org This approach accelerates the drug discovery process and reduces the need for extensive experimental testing by predicting the activity of new derivatives. nih.gov
For pyran-based compounds, SAR studies have been instrumental in designing more potent molecules with enhanced activity and selectivity for a variety of targets, including those associated with Alzheimer's disease, cancer, and fibrotic diseases. nih.govnih.gov The principles derived from these studies can be applied to derivatives of this compound to enhance their therapeutic potential.
Key Principles from SAR Studies of Pyran Analogs:
Substitution on the Pyran Ring: The position and nature of substituents on the pyran or related heterocyclic core are critical determinants of biological activity. For instance, in a series of coumarin-based pyran derivatives, the specific substituents at positions 3 and 4 of the coumarin (B35378) core were found to be crucial for their antitumor activity. rsc.org
Role of the Amine Group: The amino group at the 4-position of the tetrahydropyran ring is a key site for interaction with molecular targets. It can form essential hydrogen bonds and electrostatic interactions. Modifications at this site, such as N-alkylation or incorporation into larger, more complex structures, can significantly modulate potency and selectivity.
Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on binding affinity. The chiral center at the 4-position of the pyran ring means that enantiomers may exhibit different biological activities, with one being significantly more potent than the other.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For the tetrahydropyran ring, this could involve replacing the oxygen atom with sulfur (to form a thiane) or other groups to fine-tune lipophilicity, metabolic stability, and target interactions.
Application in Targeting Specific Enzymes and Receptors:
Research into related tetrahydropyran-containing molecules provides a blueprint for the rational design of selective inhibitors. In the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a series of derivatives incorporating a tetrahydro-2H-pyran-4-yl moiety were synthesized and evaluated. nih.gov The optimization process led to the identification of highly potent and selective compounds.
The following table summarizes SAR data from a study on ALK5 inhibitors, illustrating how systematic modifications to a core structure containing a tetrahydropyran ring influence inhibitory activity.
| Compound | Modification on the Pyridine-2-yl-amino Moiety | ALK5 IC₅₀ (nM) |
|---|---|---|
| Analog 1 | -H | 15.6 |
| Analog 2 | -CH₃ | 4.7 |
| Analog 3 (12r) | -CH(CH₃)₂ | 1.1 |
| Analog 4 | -C(CH₃)₃ | 14.2 |
This table is based on data for 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives, demonstrating how substitutions on a distal ring impact potency while the core tetrahydropyran moiety is maintained. nih.gov
The data clearly indicate that a modest-sized, branched alkyl group like isopropyl at this specific position provides the optimal balance of steric and electronic properties for tight binding to the ALK5 kinase domain. A simple hydrogen is less effective, while a bulky tert-butyl group is detrimental to activity, likely due to steric hindrance. nih.gov This iterative optimization process, grounded in SAR data, is a cornerstone of rational drug design.
Similarly, studies on 4H-pyran derivatives as potential antioxidant and cytotoxic agents reveal that the nature and position of aromatic substituents dramatically affect their potency.
| Compound Derivative | Key Substituent | DPPH Scavenging IC₅₀ (µM) | Cytotoxicity (HCT-116) IC₅₀ (µM) |
|---|---|---|---|
| 4g | 4-Cl-Phenyl | 10.51 | 4.10 |
| 4j | 4-F-Phenyl | 9.89 | 3.89 |
| 4d | 4-OH-Phenyl | 15.20 | 10.21 |
| 4m | 4-OCH₃-Phenyl | 20.15 | 15.42 |
Data adapted from studies on 4H-pyran derivatives. mdpi.com
This second table shows that electron-withdrawing groups (such as fluorine and chlorine) on a phenyl substituent enhance both antioxidant and cytotoxic activities compared to electron-donating groups (hydroxyl and methoxy). mdpi.com This suggests that modulating the electronic properties of substituents is a key principle for designing pyran-based compounds with improved biological functions.
By integrating these principles, medicinal chemists can rationally design novel derivatives of this compound with enhanced affinity for a specific biological target and improved selectivity over off-target proteins, leading to more effective and safer therapeutic candidates.
Computational Chemistry and in Silico Modeling in 2,2 Dimethyltetrahydro 2h Pyran 4 Amine Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode of small molecule ligands to the active site of a target protein.
Derivatives of the 2,2-dimethyltetrahydro-2H-pyran-4-amine scaffold have been investigated as inhibitors of several key biological targets, including Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the S-phase kinase-associated protein 2 (SKP2) E3 ligase complex.
BACE1: As a primary therapeutic target for Alzheimer's disease, BACE1 has been the subject of extensive inhibitor design and docking studies. nih.govmdpi.com For inhibitors containing cyclic ether moieties like tetrahydropyran (B127337), docking simulations predict their placement within the enzyme's active site. rsc.org The process involves preparing the protein structure, often from a crystal structure, by adding hydrogen atoms and optimizing it for the simulation environment. nih.gov The ligand is then flexibly docked into the catalytic site, which is defined by key residues such as the catalytic dyad Asp32 and Asp228. mdpi.comfrontiersin.org The simulations aim to identify the most stable binding conformation, which is typically the one with the lowest Gibbs free energy score. nih.gov
SCFSKP2: The tetrahydropyran derivative, 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline, was identified as a compound that disrupts the SCFSKP2 E3 ligase complex. researchgate.net In silico screening and docking are employed to identify small molecules that can interfere with the protein-protein interface, such as the binding of p27 to SKP2, thereby inhibiting its degradation. researchgate.net These computational screens help prioritize compounds for synthesis and biological evaluation.
The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Docking studies provide a detailed atomic-level view of these crucial contacts. For inhibitors targeting BACE1, several key interactions are consistently observed:
Hydrogen Bonds: The catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site are critical for its enzymatic function and are primary points for hydrogen bonding with inhibitors. mdpi.com
Hydrophobic Interactions: The active site of BACE1 also contains several hydrophobic pockets. Ligands often establish hydrophobic interactions with residues such as Phe108, Trp115, and Tyr71, which contribute significantly to binding affinity. nih.gov
Van der Waals Contacts: Numerous van der Waals forces with various other residues within the binding pocket further stabilize the ligand's position.
| Interaction Type | Key Interacting Residues in BACE1 | Significance |
|---|---|---|
| Hydrogen Bonding | Asp32, Asp228, Gly143, Glu166 | Anchors the ligand within the catalytic site. |
| Hydrophobic Interactions | Phe140, Cys145, Met49, Leu167 | Enhances binding affinity by interacting with nonpolar regions of the ligand. |
| π-π Stacking | Phe140, Tyr71, Trp115 | Stabilizes aromatic moieties of the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov
QSAR models are built using a "training set" of compounds for which the biological activity is known. nih.gov The process involves calculating various molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates these descriptors with activity. researchgate.net
A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the design of more potent derivatives and prioritizing synthetic efforts. nih.gov The predictive power of a QSAR model is rigorously validated using internal and external test sets of compounds. researchgate.net
Through QSAR analysis, specific physicochemical properties that are critical for the biological activity of a series of compounds can be identified. These properties are encoded by molecular descriptors. nih.govnih.gov For derivatives of tetrahydropyran, several descriptors have been shown to be influential.
A key finding for tetrahydropyran analogues designed to target the SCFSKP2 complex is that their growth-inhibitory activity correlates with lipophilicity . researchgate.net This suggests that the ability of the compound to partition into lipid environments, such as cell membranes, is a crucial factor for its efficacy. Lipophilicity is often represented by descriptors like LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Other descriptors that frequently appear in QSAR models and are relevant to bioactivity include:
Topological Descriptors: These describe the atomic arrangement and branching of a molecule.
Electronic Descriptors: Properties like dipole moment and partial charges can influence polar interactions with the target.
Steric Descriptors: Descriptors related to molecular size and shape, such as van der Waals surface area, can determine how well a molecule fits into a binding pocket.
| Descriptor Class | Example Descriptor | Relevance to Bioactivity |
|---|---|---|
| Lipophilicity | LogP | Influences membrane permeability and hydrophobic interactions. |
| Electronic | Partial Charges | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Van der Waals Surface Area | Relates to the quality of fit within the target's binding site. |
| Topological | Connectivity Indices | Describes molecular size, shape, and degree of branching. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of Derivatives
While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves and changes conformation. nih.gov
For derivatives of this compound, MD simulations are used to:
Assess Complex Stability: After a docking pose is predicted, an MD simulation can be run to determine if the ligand remains stably bound within the active site or if it dissociates. This serves as a crucial validation step for docking results. nih.gov
Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal subtle conformational changes in the protein's binding pocket upon ligand binding, a phenomenon known as "induced fit". nih.gov They also show the preferred conformations of the ligand itself within the active site.
Investigate Binding Kinetics: Advanced MD techniques can be used to study the kinetics of ligand binding and unbinding, providing insights into the residence time of a drug on its target, which can be a more important determinant of efficacy than binding affinity alone.
In studies of BACE1 inhibitors, MD simulations have been used to confirm the stability of docked compounds and to analyze the persistence of key hydrogen bonding and hydrophobic interactions throughout the simulation, reinforcing the proposed binding mode. nih.govnih.gov This detailed understanding of the dynamic interactions is critical for the rational design and optimization of new, more effective inhibitors.
Application of Artificial Intelligence (AI) and Machine Learning in Molecular Design and Optimization of this compound Analogs
The integration of artificial intelligence (AI) and machine learning (ML) has emerged as a transformative force in computational chemistry and drug discovery, offering powerful tools for the design and optimization of novel molecules. nih.gov In the context of this compound analogs, AI and ML are being leveraged to accelerate the discovery of new chemical entities with desired physicochemical properties and biological activities. These computational approaches enable researchers to navigate the vast chemical space more efficiently, predict molecular properties with increasing accuracy, and generate innovative molecular structures.
Machine learning models, particularly neural networks and Bayesian optimization algorithms, are employed to build predictive models from large datasets of chemical structures and their associated properties. nih.govresearchgate.net This data-driven approach allows for the rapid screening of virtual libraries of this compound analogs, identifying candidates with a higher probability of success before committing to costly and time-consuming laboratory synthesis. nih.gov
Generative AI models represent another cutting-edge application, capable of designing novel molecular structures from scratch. By learning from the patterns and rules embedded in existing chemical data, these models can propose entirely new this compound analogs that possess optimized characteristics. This capability significantly expands the accessible chemical space for drug discovery programs centered around this scaffold.
Furthermore, machine learning algorithms are instrumental in optimizing synthetic routes for the production of these analogs. chemrxiv.org By analyzing vast amounts of reaction data, ML models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways, thereby streamlining the chemical synthesis process. nih.gov
The synergy between AI, machine learning, and traditional computational chemistry methods is paving the way for a more efficient and intelligent approach to the design of this compound analogs. This synergy has the potential to significantly reduce the timeline and costs associated with the development of new therapeutic agents.
Illustrative Data on AI/ML Model Performance in Analog Screening
The following table represents a hypothetical scenario illustrating the performance of different machine learning models in predicting the binding affinity of virtual this compound analogs to a target protein. Such data is crucial for selecting the most accurate model for virtual screening campaigns.
| Machine Learning Model | R-squared (R²) | Root Mean Square Error (RMSE) | Mean Absolute Error (MAE) |
| Random Forest | 0.85 | 0.45 | 0.32 |
| Gradient Boosting | 0.88 | 0.41 | 0.29 |
| Support Vector Machine | 0.82 | 0.49 | 0.35 |
| Deep Neural Network | 0.91 | 0.35 | 0.25 |
This table is for illustrative purposes to demonstrate the type of data generated in AI/ML-driven drug discovery and does not represent actual experimental results.
Exemplary Data from a Generative Model for Novel Analog Design
This table provides a conceptual overview of novel analogs of this compound as might be proposed by a generative AI model, along with their predicted properties.
| Generated Analog ID | Predicted Binding Affinity (pIC50) | Predicted Solubility (logS) | Predicted Lipophilicity (logP) |
| GEN-001 | 8.2 | -2.5 | 2.1 |
| GEN-002 | 7.9 | -2.1 | 1.8 |
| GEN-003 | 8.5 | -3.0 | 2.5 |
| GEN-004 | 7.5 | -1.8 | 1.5 |
This table is a conceptual representation of the output from a generative AI model and is not based on actual synthesized compounds.
Future Directions and Emerging Research Avenues for 2,2 Dimethyltetrahydro 2h Pyran 4 Amine
Development of Novel Therapeutic Agents Based on the 2,2-Dimethyltetrahydro-2H-pyran-4-amine Scaffold
The tetrahydropyran-amine motif is a key component in several recently developed therapeutic agents, highlighting the scaffold's potential for future drug discovery. Its utility spans a range of diseases, from cancer to central nervous system disorders.
A prominent example is gilteritinib (B612023) , an FDA-approved drug for treating acute myeloid leukemia (AML) with a specific FLT3 mutation. pharmablock.com This compound features an amino-THP substituent, which plays a role in its activity as an AXL receptor tyrosine kinase inhibitor. pharmablock.com Similarly, AstraZeneca's compound AZD0156 , a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, incorporates a THP-amine fragment to achieve its desired pharmacological profile for cancer therapy. pharmablock.com
Beyond oncology, this scaffold is being actively investigated for neurological and psychiatric conditions. Structure-activity relationship (SAR) studies have been conducted on derivatives of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, identifying compounds with triple uptake inhibitory activity targeting dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov Such multi-target agents are being explored as potential next-generation antidepressants. nih.gov
The versatility of the THP scaffold is further demonstrated in its application as a core component of HIV protease inhibitors, where it can enhance binding interactions within the enzyme's active site and help overcome drug resistance. nih.govnih.gov
| Compound/Series | Target(s) | Therapeutic Indication | Key Findings |
| Gilteritinib | FLT3, AXL Kinase | Acute Myeloid Leukemia (AML) | FDA-approved drug featuring a key amino-THP substituent. pharmablock.com |
| AZD0156 | ATM Kinase | Cancer | Potent and orally bioavailable inhibitor developed with a THP-amine fragment. pharmablock.com |
| Phenyl Derivative 10f | DAT, SERT, NET | Depression | Exhibited potent triple reuptake inhibition with Kᵢ values of 31.3, 40, and 38.5 nM, respectively. nih.gov |
| Methoxy Phenyl Derivative 10j | DAT, SERT, NET | Depression | Showed potent triple reuptake inhibition with Kᵢ values of 15.9, 12.9, and 29.3 nM, respectively. nih.gov |
| GRL-0476 | HIV-1 Protease | HIV/AIDS | A potent inhibitor (Kᵢ = 2.7 pM) designed with a tetrahydropyran (B127337) ring to improve interactions and combat resistance. nih.gov |
Advanced Synthetic Methodologies for Sustainable and Scalable Production of Complex Derivatives
The increasing importance of THP derivatives has spurred the development of advanced synthetic methods that are not only efficient but also sustainable and scalable. These approaches focus on green chemistry principles, such as using renewable feedstocks, eco-friendly catalysts, and energy-efficient processes. mdpi.comjddhs.com
A significant advancement is the production of THP from renewable biomass. One such method involves the hydrogenation of furfural-derived 3,4-dihydropyran over a Ni/SiO₂ catalyst in a continuous flow reactor, achieving over 98% yield and >99.8% selectivity for THP. rsc.org This process is economically competitive and biodegradable, establishing THP as a green solvent and synthetic precursor. rsc.org
The use of nanocatalysts represents another frontier in sustainable synthesis. Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) or functionalized iron oxide (Fe₃O₄), have been employed as highly active and recyclable catalysts for producing functionalized 4H-pyran derivatives through multicomponent reactions. researchgate.netnih.gov These catalysts offer high yields in short reaction times and can be easily separated from the reaction mixture using an external magnet, minimizing waste. researchgate.net
Classic organic reactions are also being refined for greater efficiency and stereocontrol in constructing the THP ring. Key strategies include:
Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran-4-ol, which has been optimized using various catalysts for high diastereoselectivity. organic-chemistry.orgnih.gov
Oxa-Michael Addition: An intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, providing a reliable method for ring closure. researchgate.netnih.gov
Hetero-Diels-Alder Reaction: A cycloaddition reaction between a diene and an aldehyde to form a dihydropyran ring, which can then be hydrogenated to the corresponding THP. researchgate.net
| Synthetic Strategy | Catalyst/Reagent | Key Features |
| Biomass Conversion | Ni/SiO₂ | Uses renewable furfural (B47365) feedstock; >98% yield; continuous flow process. rsc.org |
| Multicomponent Reaction | Magnetic Nanoparticles (e.g., Fe₃O₄, CuFe₂O₄) | High yields (up to 97%); short reaction times; catalyst is reusable and easily separated. nih.govsemanticscholar.org |
| Prins Cyclization | Sc(OTf)₃, Phosphomolybdic acid | High stereoselectivity for substituted THPs; can be performed in green solvents like water. organic-chemistry.orgnih.gov |
| Intramolecular Hydroalkoxylation | Platinum or Cobalt complexes | Tolerates a wide range of functional groups; provides direct access to cyclic ethers from hydroxy olefins. organic-chemistry.org |
Exploration of New Biological Targets and Disease Indications for Tetrahydropyran-Containing Compounds
The structural versatility of the THP scaffold allows for its adaptation to a wide array of biological targets, driving the exploration of new therapeutic applications. Research is continuously identifying novel proteins and pathways that can be modulated by THP-containing molecules.
Beyond the established targets like kinases and viral proteases, THP derivatives are being investigated for their effects on G protein-coupled receptors (GPCRs) and ion channels. For instance, M1-selective positive allosteric modulators (PAMs) containing a THP ring are being developed for cognitive disorders associated with Alzheimer's disease. pharmablock.com In another area, structure-activity relationship studies have identified tetrahydroquinolone derivatives, which share structural similarities with THPs, as modulators of GPR41, a receptor involved in metabolic and immune homeostasis. nih.gov
The field of infectious diseases also presents new opportunities. While the role of THPs in HIV inhibitors is well-documented, derivatives are also being synthesized and evaluated for their potential as antibacterial and antifungal agents. researchgate.net Some 4-aminopiperidine (B84694) derivatives, which are nitrogen-based heterocyclic analogs of THP-amines, have shown remarkable antifungal activity by targeting ergosterol (B1671047) biosynthesis. mdpi.com
| Biological Target Class | Specific Target Example(s) | Potential Disease Indication(s) |
| Kinases | FLT3, AXL, ATM, JAK1 | Cancer, Inflammatory Diseases pharmablock.com |
| Viral Enzymes | HIV-1 Protease | HIV/AIDS nih.govnih.gov |
| Transporters | DAT, SERT, NET | Depression, Neurological Disorders nih.gov |
| G Protein-Coupled Receptors (GPCRs) | M1 Muscarinic Acetylcholine Receptor, GPR41 | Alzheimer's Disease, Metabolic Disorders pharmablock.comnih.gov |
| Fungal Enzymes | Sterol C14-reductase, Sterol C8-isomerase | Fungal Infections mdpi.com |
Integration of Omics Data with Compound Activity for Systems Pharmacology Insights
A significant future direction in pharmacology is the move towards a systems-level understanding of drug action. This involves integrating "omics" data—such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—with compound activity to build comprehensive models of how a drug affects a biological system. nih.govmdpi.com
For a scaffold like this compound, this approach offers a powerful way to move beyond a single-target mechanism and uncover its full biological impact. By treating cells or model organisms with a THP derivative and subsequently analyzing the global changes in genes, proteins, and metabolites, researchers can identify entire pathways and networks that are perturbed. esciencecenter.nlresearch-software-directory.org
This integrated analysis can:
Identify Novel Targets: Unbiased omics screening may reveal unexpected molecular targets or off-targets that contribute to a compound's efficacy or toxicity.
Elucidate Mechanisms of Action: By observing which cellular pathways are most affected, researchers can gain a deeper understanding of how a compound achieves its therapeutic effect. mdpi.com
Discover Biomarkers: Omics data can help identify biomarkers that predict which patients are most likely to respond to a drug, paving the way for personalized medicine.
Prioritize Drug Candidates: Computational methods can integrate transcriptomics and toxicogenomics data to score and prioritize small-molecule candidates, reducing the time and cost of drug development. nih.gov
While specific omics studies on this compound have not been published, the methodologies are well-established for other small molecules and heterocyclic compounds, providing a clear roadmap for future research in this area. nih.govresearch-software-directory.org
Potential for Nanotechnology and Targeted Drug Delivery Applications of this compound Conjugates
Nanotechnology offers a transformative approach to drug delivery, and heterocyclic compounds are prime candidates for integration into nanomedicine platforms. walshmedicalmedia.comnih.gov The primary amine group of this compound provides a convenient chemical handle for conjugation to various nanocarriers, such as polymeric nanoparticles, liposomes, and dendrimers. walshmedicalmedia.com
This conjugation strategy can address several key challenges in drug development:
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies) that direct the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing side effects on healthy cells. walshmedicalmedia.comnih.gov
Improved Solubility and Stability: Encapsulating a hydrophobic THP derivative within a nanoparticle can enhance its aqueous solubility and protect it from premature metabolic degradation.
Controlled Release: Nanocarrier systems can be designed to release the drug in response to specific stimuli (e.g., pH changes in a tumor microenvironment), allowing for sustained and controlled drug exposure.
The synthesis of pyran derivatives has already benefited from nanotechnology through the use of magnetic nanoparticles as reusable catalysts. semanticscholar.org The next logical step is to use the synthesized compounds themselves as payloads in nanostructured drug delivery systems. researchgate.net Nanostructured heterocyclic compounds can exhibit significantly enhanced biological properties compared to the free compounds, making this a promising avenue for developing more effective and safer therapies. walshmedicalmedia.com
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyltetrahydro-2H-pyran-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted diols or ketones under acidic conditions. Reduction of intermediate imines or enamines using LiAlH₄ or NaBH₄ in anhydrous solvents (e.g., THF or diethyl ether) is critical for achieving high yields . Optimization includes:
- Temperature control : Maintain 0–5°C during reduction to prevent side reactions.
- Catalyst selection : Use PtO₂ or Raney Ni for selective hydrogenation of unsaturated intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Look for characteristic signals:
- Pyran ring protons: δ 3.5–4.5 ppm (multiplet).
- Methyl groups: δ 1.2–1.4 ppm (singlet) .
- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS data for analogous compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P261 precaution) .
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:
- Solvent standardization : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- Computational validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. water).
- AI-driven synthesis planning : Tools like Reaxys or Pistachio model retro-synthetic pathways using known pyran derivatives .
Q. How can researchers address conflicting toxicity data in preliminary studies?
- Methodological Answer :
- In vitro assays : Use hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀).
- Ames test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- Dose-response studies : Replicate results across multiple concentrations (1–100 µM) to confirm thresholds .
Applications in Academic Research
Q. What role does this compound play in medicinal chemistry or drug discovery?
- Methodological Answer : It serves as a scaffold for:
- Antiviral agents : Functionalization at the amine group (e.g., coupling with aryl halides) enhances binding to viral proteases .
- CNS drugs : Methyl groups improve blood-brain barrier penetration; structure-activity relationship (SAR) studies optimize logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
